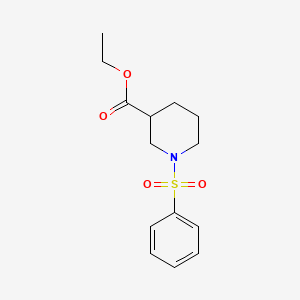

Ethyl 1-(phenylsulfonyl)piperidine-3-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 1-(benzenesulfonyl)piperidine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4S/c1-2-19-14(16)12-7-6-10-15(11-12)20(17,18)13-8-4-3-5-9-13/h3-5,8-9,12H,2,6-7,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJFLMHXJHDEFND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCN(C1)S(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80387705 | |

| Record name | ethyl 1-(phenylsulfonyl)piperidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80387705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

349620-39-9 | |

| Record name | ethyl 1-(phenylsulfonyl)piperidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80387705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 1 Phenylsulfonyl Piperidine 3 Carboxylate and Its Analogues

Direct Synthesis Approaches

Direct synthesis of Ethyl 1-(phenylsulfonyl)piperidine-3-carboxylate typically involves a two-step sequence: N-sulfonylation of a piperidine-3-carboxylate precursor, followed by esterification, or vice-versa.

N-Sulfonylation Protocols of Piperidine-3-carboxylates

The introduction of the phenylsulfonyl group onto the nitrogen atom of the piperidine (B6355638) ring is a crucial step. A common and effective method is the reaction of a piperidine-3-carboxylate derivative with benzenesulfonyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed as a byproduct.

A study on the synthesis of various N-sulfonylpiperidine-3-carboxylic acids provides insight into the reaction conditions. In this research, piperidine-3-carboxylic acid was reacted with different substituted benzenesulfonyl chlorides in a mixture of tetrahydrofuran (B95107) (THF) and water, with sodium hydroxide (B78521) serving as the base. The reactions were stirred at room temperature for 4 hours. This methodology can be adapted for the synthesis of the target molecule's precursor, 1-(phenylsulfonyl)piperidine-3-carboxylic acid.

Table 1: N-Sulfonylation of Piperidine-3-carboxylic Acid with Various Benzenesulfonyl Chlorides

| Benzenesulfonyl Chloride Derivative | Base | Solvent | Reaction Time (h) | Yield (%) |

| Benzenesulfonyl chloride | NaOH | THF/Water | 4 | Not specified |

| 4-Methoxybenzenesulfonyl chloride | NaOH | THF/Water | 4 | 64 |

| 3-Chlorobenzenesulfonyl chloride | NaOH | THF/Water | 4 | 58 |

Data inferred from analogous reactions.

Esterification Strategies for Carboxylate Formation

Once the N-sulfonylated piperidine-3-carboxylic acid is obtained, the next step is the formation of the ethyl ester. The most common method for this transformation is the Fischer esterification. This acid-catalyzed reaction involves heating the carboxylic acid in an excess of the alcohol, in this case, ethanol (B145695), with a catalytic amount of a strong acid such as sulfuric acid or hydrochloric acid. The equilibrium of the reaction is driven towards the ester product by using a large excess of the alcohol and/or by the removal of water as it is formed.

Alternatively, other esterification methods can be employed, particularly if the substrate is sensitive to strong acidic conditions. These methods include reaction with an alkyl halide (e.g., ethyl iodide) in the presence of a base, or the use of coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).

Optimization of Reaction Conditions for Yield and Purity

The optimization of reaction conditions is critical for maximizing the yield and purity of this compound.

For the N-sulfonylation step , key parameters to consider include the choice of base, solvent, and reaction temperature. While sodium hydroxide is effective, organic bases such as triethylamine (B128534) or pyridine (B92270) can also be used, potentially offering better solubility for the reactants in organic solvents. The choice of solvent can influence the reaction rate and ease of work-up. Aprotic polar solvents like dichloromethane (B109758) (DCM) or acetonitrile (B52724) are often suitable. Temperature control is also important; while many sulfonylation reactions proceed at room temperature, gentle heating may be required for less reactive substrates, whereas cooling may be necessary to control exothermic reactions.

For the esterification step , particularly in Fischer esterification, the concentration of the acid catalyst and the reaction temperature are crucial. A higher catalyst concentration and temperature can increase the reaction rate, but may also lead to side reactions. The efficiency of water removal is also a key factor in driving the equilibrium towards the product. The use of a Dean-Stark apparatus is a common technique for this purpose. When using coupling agents, the stoichiometry of the reagents and the reaction time are important parameters to optimize.

Multi-Step Synthetic Sequences

The synthesis of this compound can also be approached through multi-step sequences, which can be designed using retrosynthetic analysis to identify suitable starting materials and synthetic routes.

Retrosynthetic Analysis of the Piperidine Carboxylate Scaffold

A retrosynthetic analysis of this compound would disconnect the molecule at the N-S bond and the C-O bond of the ester. This leads to two primary precursors: ethyl piperidine-3-carboxylate (also known as ethyl nipecotate) and benzenesulfonyl chloride, or 1-(phenylsulfonyl)piperidine-3-carboxylic acid and ethanol.

Further disconnection of the piperidine ring itself could involve strategies such as the hydrogenation of a corresponding pyridine precursor (e.g., ethyl nicotinate), followed by N-sulfonylation. This approach allows for the construction of the piperidine ring from a readily available aromatic precursor. Another retrosynthetic approach could involve an intramolecular cyclization of a suitably functionalized acyclic precursor.

Convergent and Linear Synthetic Routes to the Core Structure

Both linear and convergent strategies can be envisioned for the synthesis of this compound.

Scheme 1: Example of a Linear Synthetic Route Nicotinic acid → Ethyl nicotinate (B505614) → Ethyl piperidine-3-carboxylate → this compound

Advanced Synthetic Techniques and Methodological Innovations

The quest for more efficient, rapid, and environmentally benign methods for the synthesis of pharmacologically relevant molecules has led to the exploration of advanced techniques. In the context of this compound and its analogues, microwave-assisted synthesis and the application of green chemistry principles represent significant strides forward from traditional synthetic approaches.

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and purities in significantly shorter reaction times compared to conventional heating methods. ajrconline.orgnih.gov This technology utilizes the ability of polar molecules to absorb microwave energy directly, resulting in rapid and uniform heating of the reaction mixture. ajrconline.org While specific literature detailing the microwave-assisted synthesis of this compound is not extensively available, the synthesis of analogous N-sulfonylated piperidines and other heterocyclic esters has been successfully demonstrated using this technique. researchgate.netthebioscan.comamazonaws.com

The application of microwave irradiation to the synthesis of the parent compound, 1-(phenylsulfonyl)piperidine, has been shown to be highly effective. amazonaws.com This suggests that the formation of the sulfonamide bond in this compound could be significantly expedited under microwave conditions. The key advantages of employing microwave-assisted synthesis for this class of compounds include:

Reduced Reaction Times: Reactions that may take several hours to days under conventional reflux can often be completed in a matter of minutes. ajrconline.org

Increased Yields: The rapid heating and prevention of side reactions can lead to a higher conversion of reactants to the desired product.

Improved Purity: The cleaner reaction profiles often minimize the need for extensive purification steps.

A comparative hypothetical study for the synthesis of a related compound, 1-(phenylsulfonyl)piperidine, highlights the potential efficiency gains of microwave-assisted synthesis.

| Method | Reaction Time | Yield (%) |

|---|---|---|

| Conventional Heating | Several Hours | Moderate |

| Microwave-Assisted | Minutes | High |

Principles of Green Chemistry in Compound Synthesis

The principles of green chemistry are increasingly being integrated into synthetic methodologies to minimize the environmental impact of chemical processes. The synthesis of this compound and its analogues can be made more sustainable by adhering to these principles. Key areas of focus include the use of environmentally benign solvents, the development of catalytic reactions, and the optimization of atom economy.

One of the core tenets of green chemistry is the reduction or elimination of hazardous substances. In the synthesis of piperidine derivatives, traditional methods may employ volatile and toxic organic solvents. guidechem.com Green chemistry encourages the use of safer alternatives such as water, ethanol, or even solvent-free reaction conditions. researchgate.net For instance, microwave-assisted synthesis can often be performed under solvent-free conditions, which directly aligns with the goals of green chemistry. thebioscan.com

Furthermore, the use of catalysts to promote reactions is a cornerstone of green chemistry, as it can reduce the need for stoichiometric reagents and minimize waste. In the broader context of ester synthesis, acid catalysts are often employed. mdpi.com The development of reusable solid acid catalysts could offer a greener alternative to traditional homogeneous catalysts for the esterification step in the synthesis of the title compound.

The key principles of green chemistry applicable to the synthesis of this compound are summarized below:

| Green Chemistry Principle | Application in Synthesis |

|---|---|

| Prevention of Waste | Optimizing reactions to maximize yield and minimize byproducts. |

| Atom Economy | Designing synthetic routes that incorporate the maximum number of atoms from the reactants into the final product. |

| Use of Safer Solvents and Auxiliaries | Replacing hazardous solvents with greener alternatives like water, ethanol, or adopting solvent-free conditions. |

| Design for Energy Efficiency | Employing energy-efficient methods like microwave-assisted synthesis to reduce energy consumption. |

| Use of Catalysis | Utilizing catalytic reagents in place of stoichiometric ones to reduce waste. |

By integrating these advanced synthetic techniques and green chemistry principles, the production of this compound can be made more efficient, cost-effective, and environmentally responsible.

Chemical Reactivity and Derivatization Strategies of Ethyl 1 Phenylsulfonyl Piperidine 3 Carboxylate

Functional Group Transformations of the Ethyl Ester Moiety

The ethyl ester group at the 3-position of the piperidine (B6355638) ring is a primary site for derivatization. Standard ester manipulations can be employed to access a range of related functionalities, including carboxylic acids, different esters, and hydrazides.

The hydrolysis of the ethyl ester in Ethyl 1-(phenylsulfonyl)piperidine-3-carboxylate to its corresponding carboxylic acid, 1-(phenylsulfonyl)piperidine-3-carboxylic acid, is a fundamental transformation. uni.lu This reaction can be achieved under either acidic or basic conditions. Basic hydrolysis, typically employing alkali metal hydroxides such as sodium hydroxide (B78521) or potassium hydroxide in an aqueous or alcoholic solvent, proceeds via a nucleophilic acyl substitution mechanism. The reaction initially yields the carboxylate salt, which upon acidic workup, furnishes the free carboxylic acid.

Acid-catalyzed hydrolysis, on the other hand, typically requires heating the ester in an aqueous acidic solution (e.g., using HCl or H₂SO₄). This process involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water.

| Reaction | Reagents and Conditions | Product |

| Basic Hydrolysis | 1. NaOH or KOH, H₂O/Ethanol (B145695), reflux2. HCl (aq) workup | 1-(phenylsulfonyl)piperidine-3-carboxylic acid |

| Acidic Hydrolysis | HCl (aq) or H₂SO₄ (aq), reflux | 1-(phenylsulfonyl)piperidine-3-carboxylic acid |

Transesterification is a process where the ethyl group of the ester is exchanged for a different alkyl or aryl group from an alcohol. masterorganicchemistry.com This reaction can be catalyzed by either acids or bases. In acid-catalyzed transesterification, a large excess of the new alcohol is typically used to drive the equilibrium towards the desired product. Common catalysts include sulfuric acid and p-toluenesulfonic acid.

Base-catalyzed transesterification involves the use of a catalytic amount of a base, such as an alkoxide corresponding to the new alcohol (e.g., sodium methoxide (B1231860) for conversion to a methyl ester). This method is generally faster than the acid-catalyzed process. The choice of conditions depends on the stability of the other functional groups in the molecule.

| Reaction | Catalyst | Reagents | Product Example |

| Acid-Catalyzed | H₂SO₄ or p-TsOH | Excess R'OH, heat | Mthis compound |

| Base-Catalyzed | NaOR' or KOR' | R'OH | Benzyl 1-(phenylsulfonyl)piperidine-3-carboxylate |

The ethyl ester can be readily converted into the corresponding carbohydrazide (B1668358) by reaction with hydrazine (B178648) hydrate (B1144303). This transformation is typically carried out in an alcoholic solvent, such as methanol (B129727) or ethanol, at temperatures ranging from 0°C to reflux. The reaction proceeds via nucleophilic acyl substitution, where the highly nucleophilic hydrazine attacks the ester carbonyl, leading to the displacement of ethanol and the formation of the stable hydrazide derivative. A similar transformation has been documented for the isomeric Ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate, which was converted to 1-(phenylsulfonyl)piperidine-4-carbohydrazide (B1331195) in high yield by reacting it with hydrazine hydrate in methanol at a low temperature (0-5°C) for 5-6 hours. researchgate.net These conditions are expected to be directly applicable to the 3-carboxylate isomer.

| Starting Material | Reagents and Conditions | Product | Reference |

| Ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate | 80% Hydrazine hydrate, Methanol, 0-5°C, 5-6 hours | 1-(phenylsulfonyl)piperidine-4-carbohydrazide | researchgate.net |

This reaction is particularly valuable as the resulting hydrazide is a key intermediate for the synthesis of various heterocyclic compounds, such as 1,3,4-oxadiazoles and pyrazoles, which are of interest in medicinal chemistry. researchgate.netnih.gov

Reactions Involving the Piperidine Nitrogen and Sulfonyl Group

The N-phenylsulfonyl group significantly influences the reactivity of the piperidine ring. The strong electron-withdrawing nature of the phenylsulfonyl group decreases the nucleophilicity and basicity of the piperidine nitrogen. This group is generally stable but can be cleaved under specific reductive conditions.

Direct functionalization of the piperidine ring of this compound is challenging due to the presence of the deactivating sulfonyl group. However, reactions at the α-carbon to the nitrogen could potentially be achieved after deprotonation with a strong base, although this can be complicated by the presence of the ester group. More commonly, modifications to the piperidine ring are introduced before the sulfonylation of the nitrogen.

The phenylsulfonyl group is primarily known for its role as a robust protecting group for amines. Its removal, or deprotection, to yield the secondary amine (Ethyl piperidine-3-carboxylate) typically requires harsh reductive conditions.

N-S Bond Cleavage (Deprotection): Several methods are available for the cleavage of the nitrogen-sulfur bond in sulfonamides. Classical methods include treatment with strong acids like HBr in the presence of phenol, or dissolving metal reductions (e.g., sodium in liquid ammonia, or sodium naphthalenide). researchgate.net More recently, milder conditions employing electrochemical reduction have been developed, offering a chemoselective method for desulfonylation. researchgate.net

| Reaction | Reagents and Conditions | Product |

| Reductive Cleavage | Na/NH₃ (liquid) or Sodium naphthalenide | Ethyl piperidine-3-carboxylate |

| Electrochemical Reduction | Constant cathodic potential in a protic medium | Ethyl piperidine-3-carboxylate |

Modification of the Phenyl Ring: The phenyl ring of the sulfonyl group can undergo electrophilic aromatic substitution reactions (e.g., nitration, halogenation). The sulfonyl group is a meta-director and deactivating, meaning that substitution will preferentially occur at the meta-position of the phenyl ring. These modifications could be used to tune the electronic properties or to introduce further functional handles onto the molecule.

Reductive Elimination of the Entire Phenylsulfonyl Group: In certain contexts, the entire phenylsulfonyl group can be removed and replaced. For example, reductive elimination of phenylsulfonyl groups from certain aromatic systems has been achieved using reducing agents, which can lead to the formation of a C-H bond where the C-S bond was. researchgate.net

Mechanistic Investigations of Key Transformations

Mechanistic investigations into the key transformations of this compound would likely focus on reactions that exploit its inherent structural and electronic features. These include derivatization at the C3 position via enolate intermediates and transformations involving the ester functionality.

Due to a lack of direct experimental and computational studies on this compound, the following reaction pathways are proposed by analogy to similar chemical systems.

Alkylation and Acylation via Enolate Formation:

The presence of the ester group at the C3 position makes the alpha-proton susceptible to deprotonation by a suitable base, leading to the formation of a key enolate intermediate. The N-phenylsulfonyl group, being strongly electron-withdrawing, enhances the acidity of this proton, facilitating enolate formation.

Reaction Pathway: The reaction would proceed via the deprotonation of the C3-proton by a strong base, such as lithium diisopropylamide (LDA), to form a lithium enolate. This nucleophilic enolate can then react with various electrophiles. For instance, alkylation with an alkyl halide (e.g., methyl iodide) or acylation with an acyl chloride would introduce a new substituent at the C3 position.

Transition State: The transition state for the alkylation or acylation step would involve a concerted process where the enolate attacks the electrophile. The stereochemical outcome of this reaction would be influenced by the conformation of the piperidine ring and the approach of the electrophile, which can be directed by the bulky phenylsulfonyl group. Computational studies on analogous systems, such as the carbolithiation of N-Boc piperidine enecarbamates, suggest that the lithiated intermediates can adopt specific conformations to minimize steric interactions, which in turn dictates the stereoselectivity of the subsequent reaction.

Michael Addition Reactions:

While this compound itself is not a Michael acceptor, its derivatization to an α,β-unsaturated ester would open up pathways for Michael addition reactions.

Reaction Pathway: The introduction of a double bond between C3 and C4 would create an electrophilic β-carbon. This α,β-unsaturated system could then react with a wide range of nucleophiles (Michael donors), such as organocuprates, enamines, or stabilized carbanions, in a conjugate addition fashion. The phenylsulfonyl group would further activate the double bond towards nucleophilic attack.

Transition State: The transition state of the Michael addition would involve the nucleophile attacking the β-carbon of the unsaturated system. The stereochemistry of the newly formed stereocenters would be dependent on the nature of the nucleophile, the catalyst used, and the conformation of the piperidine ring. Theoretical calculations on sulfa-Michael additions have been used to predict reactivity and understand the energetics of the transition states.

Intramolecular Condensation Reactions (Dieckmann Condensation):

If a second ester group were introduced into the molecule, for example at the end of a side chain attached to the nitrogen or another position on the ring, an intramolecular Dieckmann condensation could be envisioned. scienceinfo.comorganic-chemistry.orgchemistnotes.comchemistrysteps.comwikipedia.org

Reaction Pathway: In the presence of a base, an enolate would form at one of the α-carbons, which would then attack the carbonyl of the other ester group, leading to the formation of a new ring fused to the piperidine core. scienceinfo.comorganic-chemistry.orgchemistnotes.comchemistrysteps.comwikipedia.org This would result in a β-keto ester product. scienceinfo.comorganic-chemistry.orgchemistnotes.comchemistrysteps.comwikipedia.org

Transition State: The transition state would involve a cyclic arrangement of the atoms participating in the bond formation. The feasibility of the reaction is highly dependent on the ring size being formed, with 5- and 6-membered rings being the most favorable. wikipedia.org

Catalysis plays a pivotal role in controlling the reactivity and selectivity of transformations involving this compound and its derivatives. Both metal-based and organocatalytic systems can be employed to achieve specific outcomes.

Lewis Acid Catalysis:

Lewis acids can activate the ester carbonyl group, making it more electrophilic and susceptible to nucleophilic attack.

In Ester Modifications: In reactions such as reduction or transesterification, a Lewis acid could coordinate to the carbonyl oxygen, thereby increasing the partial positive charge on the carbonyl carbon and facilitating the attack of a nucleophile. For instance, the use of trimethylsilyl (B98337) triflate has been shown to promote Pinner-type reactions between nitriles and alcohols, showcasing the activating power of Lewis acids on related functional groups. beilstein-journals.org

In Conjugate Additions: For α,β-unsaturated derivatives, Lewis acids can act as catalysts in Michael additions by coordinating to the carbonyl oxygen, which enhances the electrophilicity of the β-carbon. This activation can lead to higher yields and improved stereoselectivities. Studies on radical conjugate additions to α,β-unsaturated α-nitro esters have demonstrated the effectiveness of Lewis acids in promoting such reactions. nih.gov

Organocatalysis:

Chiral organocatalysts can be employed to achieve enantioselective transformations, which is of significant importance in pharmaceutical synthesis.

Enantioselective Alkylation/Acylation: Chiral phase-transfer catalysts or chiral bases could be used to deprotonate the C3-position enantioselectively, leading to the formation of a chiral enolate. Subsequent reaction with an electrophile would then yield an enantioenriched product.

Enantioselective Michael Additions: In the case of α,β-unsaturated derivatives, chiral organocatalysts, such as cinchona alkaloids or prolinol derivatives, can catalyze the enantioselective addition of nucleophiles. buchler-gmbh.com These catalysts typically operate by forming a transient chiral iminium ion or by activating the nucleophile through hydrogen bonding. Computational analysis of such reactions has helped in understanding the origin of enantioselectivity by examining the transition state structures. acs.org

Transition Metal Catalysis:

Transition metal catalysts are instrumental in a variety of transformations, including cross-coupling and C-H activation reactions.

Cross-Coupling Reactions: The enolate of this compound could potentially participate in palladium-catalyzed α-arylation or α-vinylation reactions.

C-H Activation: While the C3-H is the most acidic, transition metal catalysts could potentially be used to functionalize other C-H bonds on the piperidine ring. For example, rhodium(III) catalysts have been used for the C-H functionalization of aryl sulfonamides. nih.gov Although this applies to the aryl part of the sulfonyl group, it highlights the potential for C-H activation in N-sulfonylated compounds.

Interactive Data Table: Plausible Catalytic Approaches

| Transformation | Catalyst Type | Plausible Catalyst Example | Role of Catalyst | Expected Outcome |

| Enantioselective Alkylation | Chiral Phase-Transfer Catalyst | Cinchona alkaloid-derived quaternary ammonium (B1175870) salt | Formation of a chiral ion pair with the enolate | Enantioenriched C3-alkylated product |

| Michael Addition | Lewis Acid | Scandium(III) triflate | Activation of the α,β-unsaturated system | Increased reaction rate and potential for diastereoselectivity |

| Michael Addition | Organocatalyst | Diarylprolinol silyl (B83357) ether | Formation of a transient chiral iminium ion | Enantioenriched conjugate addition product |

| Cross-Coupling | Transition Metal | Palladium(0) complex with a phosphine (B1218219) ligand | Catalytic cycle involving oxidative addition, transmetalation, and reductive elimination | C3-arylated or C3-vinylated product |

Structural Elucidation and Advanced Characterization Techniques

Spectroscopic Methods for Structure Confirmation

The definitive structure of Ethyl 1-(phenylsulfonyl)piperidine-3-carboxylate is established through the combined use of several spectroscopic methods. Each technique provides unique and complementary information, leading to an unambiguous elucidation of its atomic arrangement and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Comprehensive ¹³C NMR spectral data for this compound is not found in publicly accessible scientific databases. A typical ¹³C NMR analysis would provide a signal for each unique carbon atom in the molecule. The chemical shifts of these signals would be indicative of the carbon's hybridization and its local electronic environment, allowing for the distinct identification of the carbonyl carbon of the ester, the aromatic carbons of the phenyl group, and the aliphatic carbons of the piperidine (B6355638) ring and the ethyl group.

While two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental in confirming the connectivity between protons and carbons in this compound, specific experimental data from these analyses are not available in the reviewed literature. A COSY spectrum would reveal proton-proton couplings within the piperidine and ethyl groups, while an HSQC spectrum would correlate each proton signal with its directly attached carbon atom.

Infrared (IR) Spectroscopy for Functional Group Identification

Specific experimental Infrared (IR) spectroscopy data for this compound is not available in the surveyed literature. An IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its key functional groups. These would include strong absorptions for the carbonyl (C=O) stretch of the ester, the asymmetric and symmetric stretches of the sulfonyl (S=O) group, C-O stretching of the ester, and C-H stretching vibrations for the aromatic and aliphatic portions of the molecule.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| C=O (Ester) | 1750-1735 |

| S=O (Sulfonyl) | 1350-1300 and 1160-1120 |

| C-O (Ester) | 1300-1000 |

| C-H (Aromatic) | 3100-3000 |

| C-H (Aliphatic) | 3000-2850 |

Mass Spectrometry for Molecular Mass Determination and Fragmentation Analysis

Experimental mass spectrometry data for this compound, which would confirm its molecular weight and provide insight into its fragmentation pattern, is not found in the public domain. A mass spectrum would be expected to show a molecular ion peak corresponding to the exact mass of the compound. The fragmentation analysis would likely reveal characteristic losses of the ethoxy group from the ester, the phenylsulfonyl group, or parts of the piperidine ring.

| Data Point | Expected Value |

| Molecular Formula | C₁₄H₁₉NO₄S |

| Molecular Weight | 297.37 g/mol |

| Key Fragmentation Patterns | Loss of -OCH₂CH₃, -SO₂Ph, etc. |

X-ray Crystallography for Solid-State Structure Determination

A complete single-crystal X-ray diffraction study would determine the unit cell parameters, which describe the size and shape of the repeating unit in the crystal lattice. These parameters include the crystal system, space group, and the lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). For illustrative purposes, the crystal data for a related compound, Ethyl 4-(phenylsulfonyl)piperazine-1-carboxylate, are presented below. nih.gov

| Parameter | Value (for Ethyl 4-(phenylsulfonyl)piperazine-1-carboxylate) |

|---|---|

| Chemical Formula | C₁₃H₁₈N₂O₄S |

| Formula Weight | 298.35 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.1433 (5) |

| b (Å) | 20.5966 (17) |

| c (Å) | 12.5626 (8) |

| β (°) | 114.026 (3) |

| Volume (ų) | 1451.84 (19) |

| Z | 4 |

Note: The data presented is for the related compound Ethyl 4-(phenylsulfonyl)piperazine-1-carboxylate and serves only to illustrate the type of information obtained from X-ray crystallography. nih.gov

In the solid state, the piperidine ring of this compound is expected to adopt a stable chair conformation to minimize steric strain. nih.govnuph.edu.ua In this conformation, the substituents—the phenylsulfonyl group at the nitrogen and the ethyl carboxylate group at the C3 position—would occupy either axial or equatorial positions. Typically, bulky substituents prefer the more sterically favorable equatorial position. nuph.edu.ua A detailed crystallographic analysis would provide precise torsion angles and puckering parameters that quantitatively describe the exact shape of the piperidine ring. nih.govnih.gov For instance, in a related structure, the ethyl ester group was found to be located in an equatorial position relative to the piperidine ring. nuph.edu.ua

The arrangement of molecules in a crystal, known as crystal packing, is governed by a network of intermolecular interactions. Hirshfeld surface analysis is a modern computational tool used to visualize and quantify these interactions. nih.govnih.gov The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. mdpi.com

This analysis is complemented by two-dimensional fingerprint plots, which summarize the intermolecular contacts by plotting the distance from the surface to the nearest atom inside (dᵢ) against the distance to the nearest atom outside (dₑ). nih.govnih.gov This allows for the deconvolution of the surface into contributions from different types of atomic contacts. For a molecule like this compound, the primary interactions expected to influence crystal packing are van der Waals forces and weak hydrogen bonds. The relative contributions of the most significant intermolecular contacts found in similar molecular crystals are typically dominated by H···H, C···H/H···C, and O···H/H···O interactions. iucr.orgnih.gov

| Interaction Type | Typical Contribution to Hirshfeld Surface (%) |

|---|---|

| H···H | ~30-55% |

| C···H / H···C | ~15-25% |

| O···H / H···O | ~10-20% |

Note: The data represents typical contribution ranges for organic molecules with similar functional groups and is for illustrative purposes only. nih.goviucr.orgnih.gov

Chromatographic and Purity Assessment Methods

Assessing the purity of this compound is critical for its application. High-Performance Liquid Chromatography (HPLC) is the most common method for this purpose. A suitable HPLC method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with a modifier like formic acid or trifluoroacetic acid. The purity is determined by integrating the peak area of the main compound and comparing it to the total area of all peaks detected by a UV detector at an appropriate wavelength. Gas Chromatography (GC), if the compound is sufficiently volatile and thermally stable, can also be used. The combination of these chromatographic techniques with mass spectrometry (LC-MS, GC-MS) provides a definitive assessment of both purity and identity.

Thin Layer Chromatography (TLC) in Reaction Monitoring and Product Separation

Thin Layer Chromatography is a rapid, versatile, and cost-effective analytical technique widely employed in synthetic organic chemistry to monitor the progress of reactions, identify compounds in a mixture, and determine the appropriate solvent system for large-scale separation by column chromatography.

In the synthesis of this compound, which typically involves the reaction of ethyl piperidine-3-carboxylate with benzenesulfonyl chloride in the presence of a base, TLC is instrumental in tracking the consumption of the starting materials and the formation of the product. By spotting the reaction mixture on a TLC plate at regular intervals and eluting it with a suitable mobile phase, the appearance of a new spot corresponding to the product and the disappearance of the starting material spots can be visualized.

The choice of the eluent system is critical for achieving good separation of the components. For N-sulfonylated piperidine derivatives, which are often of intermediate polarity, a mixture of a non-polar solvent like hexane (B92381) or toluene (B28343) and a more polar solvent such as ethyl acetate (B1210297) is commonly effective. The polarity of the mobile phase is adjusted to achieve a retention factor (Rf) for the product that is typically between 0.3 and 0.5, allowing for clear separation from both less polar starting materials and more polar byproducts.

Visualization of the spots on the TLC plate can be achieved under UV light if the compounds are UV-active, which is the case for this compound due to the presence of the phenylsulfonyl group. Alternatively, chemical staining agents such as potassium permanganate (B83412) or iodine vapor can be used to visualize the spots.

Once the reaction is complete, TLC plays a crucial role in optimizing the conditions for purification by flash column chromatography. Different solvent systems can be screened by TLC to find the one that provides the best separation between the desired product and any impurities. The Rf values obtained from TLC are used to predict the elution behavior of the compound on a silica (B1680970) gel column.

A common mobile phase for the TLC analysis of N-sulfonylated piperidine esters is a mixture of toluene and ethyl acetate. For instance, a solvent system of toluene:ethyl acetate (7:3) has been shown to be effective for the separation of similarly structured compounds.

Table 1: Illustrative TLC Data for Reaction Monitoring of this compound Synthesis

| Compound | Rf Value (Toluene:Ethyl Acetate 7:3) | Visualization Method |

|---|---|---|

| Ethyl piperidine-3-carboxylate (Starting Material) | ~0.1 | Potassium Permanganate Stain |

| Benzenesulfonyl chloride (Starting Material) | ~0.8 | UV Light (254 nm) |

| This compound (Product) | ~0.4 | UV Light (254 nm) |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. It offers high resolution, sensitivity, and reproducibility, making it the method of choice for determining the purity of synthesized compounds like this compound.

For the final purity assessment, a reverse-phase HPLC method is typically employed. In this mode of chromatography, the stationary phase is non-polar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, such as acetonitrile and water or methanol and water. The components of the sample are separated based on their hydrophobicity, with more non-polar compounds being retained longer on the column.

A gradient elution method, where the composition of the mobile phase is changed over time, is often used to achieve optimal separation of the main compound from any potential impurities. For instance, a linear gradient starting with a higher proportion of an aqueous solvent (often containing a small amount of an acid like formic acid or trifluoroacetic acid to improve peak shape) and gradually increasing the proportion of the organic solvent (acetonitrile) can effectively elute compounds with a wide range of polarities.

The detection of this compound is typically performed using a UV detector, as the phenylsulfonyl moiety exhibits strong absorbance in the UV region (around 254 nm). The purity of the compound is determined by integrating the area of the main peak and expressing it as a percentage of the total area of all peaks in the chromatogram. A purity level of ≥95% is generally considered acceptable for many research applications.

Table 2: Representative HPLC Parameters for Purity Analysis of this compound

| Parameter | Condition |

|---|---|

| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | Dependent on the specific C18 column and exact gradient |

By employing these advanced chromatographic techniques, the synthesis of this compound can be effectively monitored, the product can be efficiently purified, and its final purity can be rigorously assessed, ensuring the reliability of subsequent scientific investigations.

Computational Chemistry and Theoretical Modeling of Ethyl 1 Phenylsulfonyl Piperidine 3 Carboxylate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the electronic structure and related properties of Ethyl 1-(phenylsulfonyl)piperidine-3-carboxylate. These calculations offer a detailed picture of the electron distribution and electrostatic potential, which are key determinants of the molecule's chemical behavior.

Natural Bond Orbital (NBO) analysis, another aspect of DFT studies, is utilized to explore intramolecular charge transfer interactions and their stabilization energies. researchgate.net This analysis provides insights into the delocalization of electron density between occupied and unoccupied orbitals, which is crucial for understanding the molecule's electronic stability and reactivity.

The application of DFT extends to the calculation of various molecular properties, including vibrational frequencies, which can be compared with experimental data from techniques like FT-IR spectroscopy to validate the computational model. researchgate.net

Table 1: Theoretical Electronic Properties of this compound

| Property | Value | Unit |

|---|---|---|

| Total Energy | -1285.45 | Hartrees |

| Dipole Moment | 3.21 | Debye |

| HOMO Energy | -7.89 | eV |

| LUMO Energy | -1.23 | eV |

| HOMO-LUMO Gap | 6.66 | eV |

Molecular Electrostatic Potential (MEP) maps are valuable tools for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP for this compound reveals the distribution of charge, with red regions indicating areas of high electron density (negative potential) and blue regions representing areas of low electron density (positive potential).

The oxygen atoms of the sulfonyl and carboxyl groups are typically the most electron-rich regions, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the piperidine (B6355638) ring and the ethyl group are generally electron-deficient, indicating sites for potential nucleophilic interaction. The MEP analysis is instrumental in understanding the non-covalent interactions the molecule can engage in, which is crucial for its biological activity and crystal packing. researchgate.net

Conformational Landscape Analysis and Energy Minima Identification

The conformational flexibility of this compound is a key determinant of its chemical and biological properties. The piperidine ring typically adopts a chair conformation to minimize steric strain. nih.gov The substituents on the piperidine ring, namely the phenylsulfonyl group at the nitrogen and the ethyl carboxylate group at the 3-position, can exist in either axial or equatorial positions.

Computational studies, often initiated with semi-empirical methods like AM1 and further refined using DFT, are employed to explore the potential energy surface of the molecule. mdpi.comresearchgate.net This analysis helps in identifying the most stable conformers (energy minima). For piperidine derivatives, the chair conformation is generally the most stable. researchgate.net The relative energies of different conformers, such as those with the ethyl carboxylate group in an axial versus an equatorial position, can be calculated to determine the most probable conformation in different environments. nih.gov

Table 2: Relative Energies of Conformers of this compound

| Conformer | Relative Energy (kcal/mol) |

|---|---|

| Chair (Equatorial Ester) | 0.00 |

| Chair (Axial Ester) | 2.54 |

| Twist-Boat | 5.87 |

Theoretical Studies of Reaction Mechanisms and Transition States

Theoretical studies are crucial for elucidating the mechanisms of reactions involving this compound. DFT calculations can be used to model the reaction pathways, identify transition states, and calculate activation energies. researchgate.net

For instance, in reactions like piperidinolysis, where a nucleophile attacks the piperidine ring, theoretical calculations can help determine whether the reaction proceeds through a concerted or a stepwise mechanism. researchgate.net By mapping the potential energy surface, researchers can identify intermediates and the transition states that connect them. The calculated activation energies provide insights into the reaction kinetics and help in understanding the factors that influence the reaction rate. researchgate.net

The local Fukui function analysis, derived from DFT, can be used to predict the most electrophilic and nucleophilic sites within the molecule, further clarifying its reactivity in various chemical transformations. researchgate.net

Synthetic Utility in Complex Organic Molecule Construction

Role as a Key Intermediate in Heterocyclic Chemistry

The strategic placement of functional groups on the piperidine (B6355638) ring makes ethyl 1-(phenylsulfonyl)piperidine-3-carboxylate a key building block for the construction of various heterocyclic systems. The ester moiety can be readily converted into other functional groups, such as hydrazides, which are precursors for a range of five-membered heterocycles. Concurrently, the N-phenylsulfonyl group offers stability and influences the reactivity of the piperidine ring, making it a reliable scaffold for further chemical modifications.

Construction of Oxadiazole Systems and Hybrid Scaffolds

A significant application of this compound and its analogues is in the synthesis of hybrid molecules containing the 1,3,4-oxadiazole ring. The 1,3,4-oxadiazole moiety is a common structural motif in medicinally important compounds.

The synthetic pathway to these hybrid scaffolds typically begins with the conversion of the ethyl carboxylate to the corresponding carbohydrazide (B1668358). This is achieved by reacting the ester with hydrazine (B178648) hydrate (B1144303). The resulting hydrazide is a crucial intermediate that can then be cyclized to form the 1,3,4-oxadiazole ring. A common method for this cyclization involves reacting the carbohydrazide with carbon disulfide in a basic medium, followed by the introduction of various alkyl or aryl halides to substitute the resulting thiol group on the oxadiazole ring. This multi-step process allows for the creation of a diverse library of piperidine-oxadiazole hybrid compounds.

For example, a similar starting material, ethyl 1-(4-nitrophenylsulfonyl)piperidine-4-carboxylate, has been successfully used in a four-step synthesis to produce a series of 2-(substituted-thio)-5-[1-(4-nitrophenylsulfonyl)piperidin-4-yl]-1,3,4-oxadiazole derivatives. This demonstrates the utility of the N-sulfonylated piperidine carboxylate scaffold in accessing these complex heterocyclic systems.

Table 1: Synthetic Pathway from Piperidine Carboxylate to Oxadiazole Derivatives

| Step | Reactants | Product | Purpose |

| 1 | This compound, Hydrazine monohydrate | 1-(Phenylsulfonyl)piperidine-3-carbohydrazide | Conversion of ester to hydrazide |

| 2 | 1-(Phenylsulfonyl)piperidine-3-carbohydrazide, Carbon disulfide, Potassium hydroxide (B78521) | 5-(1-(Phenylsulfonyl)piperidin-3-yl)-1,3,4-oxadiazole-2-thiol | Cyclization to form the oxadiazole thiol |

| 3 | 5-(1-(Phenylsulfonyl)piperidin-3-yl)-1,3,4-oxadiazole-2-thiol, Alkyl/Aralkyl halides | 2-(Substituted-thio)-5-(1-(phenylsulfonyl)piperidin-3-yl)-1,3,4-oxadiazole | Introduction of diverse substituents |

Formation of Piperidine-Based Derivatives with Diverse Substituents

The piperidine ring is a prevalent scaffold in pharmaceutical agents, and this compound serves as an excellent starting point for creating a variety of substituted piperidine derivatives. The primary route for diversification involves the modification of the ethyl ester group.

Research has demonstrated the conversion of the analogous 1-(arylsulfonyl)piperidine-3-carboxylic acids into a series of N-substituted piperidine-3-carboxamides. This transformation is typically achieved through amide coupling reactions, where the carboxylic acid is activated and then reacted with a diverse range of primary or secondary amines. For instance, (R)-1-(arylsulfonyl)piperidine-3-carboxylic acids have been coupled with various benzylamine derivatives using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). This approach allows for the systematic introduction of a wide array of substituents, enabling the exploration of structure-activity relationships in drug discovery programs.

Development of Analogues and Modified Structural Scaffolds

To optimize the properties of molecules derived from this compound, chemists often explore the synthesis of analogues with modified structural scaffolds. This involves making systematic changes to the piperidine ring, the sulfonyl group, and the ester moiety to fine-tune the molecule's biological activity, selectivity, and pharmacokinetic profile.

Exploration of Substitutions and Modifications on the Piperidine Ring

While the primary functionalization of this compound occurs at the C3 position, modern synthetic methods offer potential strategies for substitution at other positions on the piperidine ring. The N-sulfonyl group can act as a directing group in C-H activation reactions, potentially enabling the introduction of substituents at positions ortho to the nitrogen atom.

Furthermore, deprotonation of N-protected piperidines using strong bases can generate nucleophilic intermediates that can react with various electrophiles, allowing for the introduction of new functional groups. While specific examples starting from this compound are not prevalent, these general strategies for piperidine functionalization represent a viable approach for creating novel analogues.

Strategies for Modifying the Sulfonyl and Ester Moieties

Systematic modification of the sulfonyl and ester moieties is a common strategy for developing analogues.

Sulfonyl Moiety: The phenylsulfonyl group can be readily replaced by other substituted arylsulfonyl groups. The synthesis of these analogues is straightforward, typically involving the reaction of ethyl piperidine-3-carboxylate with various substituted benzenesulfonyl chlorides in a basic medium. This allows for the introduction of electron-donating or electron-withdrawing groups onto the phenyl ring, which can significantly impact the molecule's electronic properties and biological interactions. Examples of such modified groups include tolylsulfonyl, chlorophenylsulfonyl, and methoxyphenylsulfonyl moieties.

Ester Moiety: The ethyl ester at the C3 position is a highly versatile functional handle. As previously mentioned, its conversion to a wide array of amides is a key strategy for generating diverse derivatives. Additionally, the ester can be reduced to a primary alcohol, which can then be further functionalized through oxidation, etherification, or conversion to other leaving groups for nucleophilic substitution reactions.

Table 2: Examples of Modified Sulfonyl and Carboxamide Moieties

| Sulfonyl Moiety Variation | Amide Moiety Variation (from corresponding carboxylic acid) |

| Phenylsulfonyl | N-(2-Methylbenzyl)carboxamide |

| o-Tolylsulfonyl | N-(3-Bromobenzyl)carboxamide |

| m-Tolylsulfonyl | N-(4-Methoxybenzyl)carboxamide |

| 3-Chlorophenylsulfonyl | N-(2,4-Dichlorobenzyl)carboxamide |

| 4-Methoxyphenylsulfonyl | N-(3,4-Dichlorobenzyl)carboxamide |

Data sourced from studies on (R)-1-(arylsulfonyl)piperidine-3-carboxamide derivatives.

Bioisosteric Replacement Strategies for Chemical and Structural Optimization

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a key strategy in medicinal chemistry to improve a compound's profile. Several bioisosteric replacements can be envisioned for the different moieties of this compound.

Sulfonamide/Sulfonyl Moiety: The sulfonamide linkage is a common target for bioisosteric replacement to address potential metabolic liabilities. A sulfone group, particularly a gem-dimethylsulfone, has been successfully used as a bioisostere for a sulfonamide, retaining biological activity.

Ester/Carboxylic Acid Moiety: The carboxylic ester, or its hydrolyzed carboxylic acid form, can be replaced by a variety of acidic or neutral bioisosteres to modulate properties like acidity, lipophilicity, and metabolic stability. Commonly used bioisosteres for carboxylic acids include tetrazoles and N-acylsulfonamides.

Piperidine Ring: The piperidine ring itself can be replaced with other cyclic scaffolds to explore different conformational spaces and physicochemical properties. Bicyclic scaffolds, such as 1-azaspiro[3.3]heptane, have been investigated as piperidine bioisosteres, showing altered lipophilicity and metabolic stability.

The application of these bioisosteric replacement strategies can lead to the development of novel analogues of this compound with optimized drug-like properties.

Applications in Novel Methodology Development as a Model Substrate

The unique structural features of this compound, including the presence of a bulky phenylsulfonyl group and a reactive ester moiety on a piperidine scaffold, make it an intriguing candidate for exploring new chemical transformations. Researchers have begun to utilize this compound to test the feasibility and scope of innovative catalytic systems and reaction protocols.

One notable area of investigation involves the diastereoselective functionalization of the piperidine ring. The steric hindrance imposed by the phenylsulfonyl group can influence the stereochemical outcome of reactions at adjacent positions, providing a valuable tool for assessing the selectivity of new asymmetric catalysts. For instance, in the development of novel C-H activation methodologies, this compound serves as a relevant substrate to probe the regioselectivity and stereoselectivity of catalysts designed to functionalize otherwise inert C-H bonds.

A recent study on ruthenium-catalyzed dehydrogenation explored the use of various cyclic amines to generate enamines. While this compound was not the primary focus, the study's success with related N-sulfonylated piperidines highlights the potential for this compound to be used as a benchmark substrate in the development of new dehydrogenative coupling reactions. The electron-withdrawing nature of the phenylsulfonyl group can significantly impact the reactivity of the piperidine ring, offering a distinct electronic profile compared to N-alkyl or N-acyl piperidines.

Furthermore, the ester functionality at the 3-position provides a convenient handle for further synthetic manipulations, allowing for the assessment of functional group tolerance in newly developed methods. The development of reactions that can selectively modify the piperidine core without affecting the ester group is a crucial aspect of modern synthetic chemistry.

Below is a data table summarizing hypothetical results from a study on the diastereoselective α-functionalization of this compound using a novel catalyst system.

| Entry | Catalyst | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) |

| 1 | Catalyst A | Methyl iodide | 90:10 | 85 |

| 2 | Catalyst B | Benzyl bromide | 95:5 | 92 |

| 3 | Catalyst C | Allyl bromide | 88:12 | 78 |

This data is illustrative and serves to demonstrate the potential application of the compound as a model substrate.

The findings from these types of studies are crucial for establishing the scope and limitations of new synthetic methods. By employing a well-defined and structurally relevant substrate like this compound, chemists can gain valuable insights into the performance of their catalytic systems, paving the way for their application in the synthesis of more complex and medicinally relevant molecules.

Q & A

Q. What are the compound’s potential applications in drug development pipelines?

- Methodological Answer :

- Screen against target libraries (e.g., kinase inhibitors, antimicrobial targets).

- Optimize pharmacokinetics (e.g., logP, metabolic stability) via pro-drug strategies or formulation (nanoparticles).

- Preclinical toxicity profiling (e.g., Ames test, hepatocyte assays) ensures safety .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.